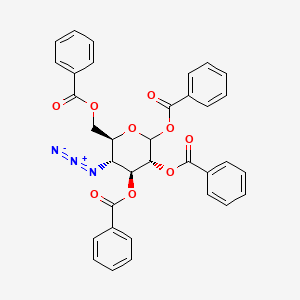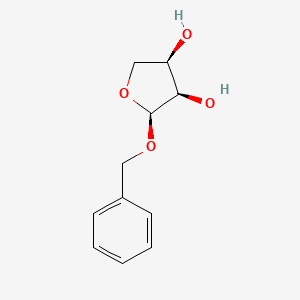![molecular formula C6H6BF2NO2 B8194704 [5-(Difluoromethyl)-3-pyridyl]boronic acid](/img/structure/B8194704.png)
[5-(Difluoromethyl)-3-pyridyl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-(Difluoromethyl)-3-pyridyl]boronic acid: is a boronic acid derivative that features a pyridine ring substituted with a difluoromethyl group at the 5-position and a boronic acid group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Difluoromethyl)-3-pyridyl]boronic acid typically involves the introduction of the difluoromethyl group and the boronic acid group onto a pyridine ring. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, the difluoromethylation of a pyridine derivative can be achieved using difluoroiodomethane in the presence of a palladium catalyst . The resulting difluoromethylated pyridine can then be converted to the boronic acid derivative through a series of reactions involving boron reagents .
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the development of cost-effective and scalable methods for the synthesis of difluoromethylated intermediates is crucial for industrial applications .
化学反应分析
Types of Reactions: [5-(Difluoromethyl)-3-pyridyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronate.
Reduction: The difluoromethyl group can undergo reduction to form the corresponding methyl derivative.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides such as lithium aluminum hydride.
Substitution: Palladium catalysts, aryl or vinyl halides, and base (e.g., potassium carbonate) in an appropriate solvent.
Major Products Formed:
Oxidation: Boronic esters or boronates.
Reduction: Methyl-substituted pyridine derivatives.
Substitution: Biaryl or vinyl-substituted pyridine derivatives.
科学研究应用
Chemistry: [5-(Difluoromethyl)-3-pyridyl]boronic acid is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This makes it valuable for the synthesis of complex organic molecules and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates .
Industry: The compound is used in the development of advanced materials, including polymers and sensors. Its unique reactivity allows for the incorporation of functional groups that can impart desirable properties to materials .
作用机制
The mechanism of action of [5-(Difluoromethyl)-3-pyridyl]boronic acid in chemical reactions involves the formation of reactive intermediates through the activation of the boronic acid and difluoromethyl groups. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The difluoromethyl group can participate in hydrogen bonding and other interactions that influence the reactivity and stability of the compound .
相似化合物的比较
3,5-Difluorophenylboronic acid: Similar structure with two fluorine atoms on the phenyl ring and a boronic acid group.
5-Trifluoromethyl-2-pyridylboronic acid: Contains a trifluoromethyl group instead of a difluoromethyl group.
7-Difluoromethylpyrazolo[1,5-a]pyrimidine: Contains a difluoromethyl group on a different heterocyclic ring.
Uniqueness: [5-(Difluoromethyl)-3-pyridyl]boronic acid is unique due to the specific positioning of the difluoromethyl and boronic acid groups on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science .
属性
IUPAC Name |
[5-(difluoromethyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF2NO2/c8-6(9)4-1-5(7(11)12)3-10-2-4/h1-3,6,11-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIFVJMBZVKOHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1R,2S,3S,4R,5R)-2-fluoro-4-iodo-6,8-dioxabicyclo[3.2.1]octan-3-ol](/img/structure/B8194633.png)













